Benzyl acetoacetate
Overview
Description
Benzyl acetoacetate, also known as acetoacetic acid benzyl ester, is an organic compound with the molecular formula C11H12O3. It is a colorless to pale yellow liquid with a pleasant odor. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals .
Mechanism of Action
Target of Action
Benzyl acetoacetate primarily targets alpha-carbons in biochemical reactions . These alpha-carbons, located adjacent to carbonyl groups, are susceptible to deprotonation, forming an enolate ion. This enolate ion is a key intermediate in many organic reactions, acting as a nucleophile in alkylation reactions .
Mode of Action
The compound’s mode of action involves the formation of an enolate ion from the alpha-carbon, which then participates in nucleophilic substitution reactions . This process involves the abstraction of a proton from the alpha-carbon, followed by the enolate ion attacking an electrophile, such as an alkyl halide or acyl chloride .
Biochemical Pathways
This compound is involved in the acetoacetic ester synthesis pathway , where it can be used to synthesize ketones and other molecules . The formation of the enolate ion is a key step in this pathway, enabling the addition of alkyl groups to the molecule . Furthermore, the compound can undergo decarboxylation to form a methyl ketone .
Pharmacokinetics
physicochemical properties can provide some insights. It has a boiling point of 156-159 °C/10 mmHg and a density of 1.112 g/mL at 25 °C . These properties may influence its absorption and distribution within the body.
Result of Action
The primary result of this compound’s action is the formation of ketones and other molecules through the acetoacetic ester synthesis pathway . This process allows for the introduction of alkyl groups into the molecule, expanding its complexity and functionality .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment, as the formation of the enolate ion is a base-catalyzed reaction . Additionally, the compound’s stability and efficacy can be influenced by temperature and solvent conditions .
Biochemical Analysis
Biochemical Properties
Benzyl Acetoacetate plays a crucial role in biochemical reactions. It is involved in the formation of acetyl-CoA, a key molecule in metabolism . Acetyl-CoA is a central metabolic intermediate that participates in numerous biochemical pathways, including the citric acid cycle and fatty acid synthesis .
Cellular Effects
It is known that acetate, a related compound, can induce physiological and biochemical responses, including inhibition of insulin release, weight loss, cardiac protection, anti-inflammatory actions, protein acetylation, apoptosis of cancer cells, erythropoiesis signaling, and enhancement of chemotherapeutic glioma treatment .
Molecular Mechanism
Acyl-CoA short-chain synthetase-2 (ACSS2) is present in the cytosol and nuclei of many cell types, whereas ACSS1 is mitochondrial .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 156-159 °C/10 mmHg and a density of 1.112 g/mL at 25 °C .
Metabolic Pathways
This compound is involved in the formation of acetyl-CoA, a central molecule in many metabolic pathways . Acetyl-CoA participates in numerous biochemical pathways, including the citric acid cycle and fatty acid synthesis .
Subcellular Localization
It is known that ACSS2, an enzyme involved in the conversion of this compound to acetyl-CoA, is present in the cytosol and nuclei of many cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl acetoacetate can be synthesized through the transesterification of ethyl acetoacetate with benzyl alcohol. This reaction typically requires a catalyst, such as silica-supported boric acid, and can be carried out under solvent-free conditions to achieve high yields . The reaction proceeds as follows:
CH3COCH2COOCH2CH3+C6H5CH2OH→CH3COCH2COOCH2C6H5+CH3OH
Industrial Production Methods: On an industrial scale, this compound is produced using similar transesterification methods. The process involves the use of catalysts to enhance the reaction rate and yield. Industrial production focuses on optimizing reaction conditions to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl acetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyl acetoacetic acid.
Reduction: Reduction of this compound yields benzyl 3-hydroxybutyrate.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Benzyl acetoacetic acid.
Reduction: Benzyl 3-hydroxybutyrate.
Substitution: Various substituted benzyl acetoacetates depending on the nucleophile used.
Scientific Research Applications
Benzyl acetoacetate has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: this compound is used in the development of drugs and therapeutic agents.
Comparison with Similar Compounds
Ethyl acetoacetate: Similar in structure but with an ethyl group instead of a benzyl group.
Methyl acetoacetate: Similar in structure but with a methyl group instead of a benzyl group.
Phenyl acetoacetate: Similar in structure but with a phenyl group instead of a benzyl group.
Uniqueness: Benzyl acetoacetate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of aromatic compounds and in reactions requiring a benzyl protecting group .
Properties
IUPAC Name |
benzyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFAGNLBCJWEOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063834 | |
Record name | Benzyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a balsamic, herbaceous, fruity odour | |
Record name | Benzyl acetoacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/746/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
156.00 to 159.00 °C. @ 10.00 mm Hg | |
Record name | Benzyl acetoacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040446 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Benzyl acetoacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/746/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.112-1.120 | |
Record name | Benzyl acetoacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/746/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5396-89-4, 38432-58-5 | |
Record name | Benzyl acetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5396-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396894 | |
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Record name | Acetoacetic acid, benzyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038432585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl acetoacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4391 | |
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Record name | Butanoic acid, 3-oxo-, phenylmethyl ester | |
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Record name | Benzyl acetoacetate | |
Source | EPA DSSTox | |
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Record name | Benzyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.015 | |
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Record name | BENZYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9S0XGV18X | |
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Record name | Benzyl acetoacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040446 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162.00 to 164.00 °C. @ 16.00 mm Hg | |
Record name | Benzyl acetoacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040446 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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